N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide
Description
N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide is a synthetic benzofuran-derived compound featuring a 4-chlorobenzoyl group at the 2-position of the benzofuran core and a 3,4-dimethoxybenzamide substituent at the 3-position. This structure combines aromatic, electron-withdrawing (chlorobenzoyl), and electron-donating (methoxy) groups, which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO5/c1-29-19-12-9-15(13-20(19)30-2)24(28)26-21-17-5-3-4-6-18(17)31-23(21)22(27)14-7-10-16(25)11-8-14/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGALJMOHIJBRBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination Followed by Cross-Coupling
Position-selective bromination of the benzofuran core is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under reflux. For example, bromination of 3-carboxybenzofuran at position 2 proceeds with NBS (1.1 equiv) and a catalytic amount of benzoyl peroxide (1 mol%), yielding 2-bromo-3-carboxybenzofuran in 70% yield. Subsequent Suzuki-Miyaura coupling with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane introduces the 4-chlorophenyl group. Oxidation of the aryl moiety to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄), yielding 2-(4-chlorobenzoyl)-3-carboxybenzofuran.
Optimized Parameters :
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Bromination: NBS (1.1 equiv), CCl₄, reflux, 9 hours
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Coupling: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), dioxane/H₂O (3:1), 100°C, 12 hours
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Oxidation: CrO₃ (3 equiv), H₂SO₄ (aq), 0°C → rt, 2 hours
Direct Friedel-Crafts Acylation
Alternative approaches employ Friedel-Crafts acylation using 4-chlorobenzoyl chloride and AlCl₃ in dichloromethane (DCM). However, the electron-deficient nature of benzofuran necessitates harsh conditions (e.g., 80°C, 24 hours), resulting in moderate yields (45–55%).
Amidation at Position 3: Synthesis of the 3,4-Dimethoxybenzamide Moiety
The carboxylic acid at position 3 is activated to an acyl chloride using thionyl chloride (SOCl₂) and subsequently reacted with 3,4-dimethoxybenzamine in tetrahydrofuran (THF) under inert conditions. Triphenylphosphine (PPh₃) and N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) are alternative coupling agents, improving yields to 75–80%.
Representative Procedure :
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Activation : 3-Carboxybenzofuran (1.0 equiv) + SOCl₂ (3.0 equiv), reflux, 2 hours.
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Amidation : Acyl chloride (1.0 equiv) + 3,4-dimethoxybenzamine (1.2 equiv), THF, 0°C → rt, 12 hours.
Integrated Synthetic Route
Combining these steps, the most efficient pathway involves:
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Copper-catalyzed cyclization to form 3-carboxybenzofuran.
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Bromination at position 2, followed by Suzuki coupling and oxidation to install the 4-chlorobenzoyl group.
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Amidation with 3,4-dimethoxybenzamine.
Overall Yield : 52–60% (three steps).
Comparative Analysis of Methodologies
| Step | Method | Catalyst/Solvent | Yield (%) | Limitations |
|---|---|---|---|---|
| Benzofuran formation | CuI/DES | ChCl·EG | 85 | Requires specialized solvent |
| Bromination | NBS/CCl₄ | Benzoyl peroxide | 70 | Di-bromination byproducts |
| Suzuki coupling | Pd(PPh₃)₄ | Dioxane/H₂O | 82 | Sensitivity to moisture |
| Amidation | SOCl₂/THF | None | 78 | Exothermic reaction |
Scalability and Industrial Considerations
Gram-scale synthesis (10 g) of the benzofuran core has been demonstrated using DES, affirming the method’s practicality. However, bromination and oxidation steps require careful temperature control to minimize side reactions. Regulatory-compliant purification (e.g., column chromatography, recrystallization) ensures product purity >98% .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Example: N-((Z)-3-((E)-2-(4-Chlorobenzylidene)hydrazinyl)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (Compound 3b)
- Structure : Incorporates a hydrazone linker and dual 4-chlorophenyl groups.
- Synthesis: 69% yield via condensation of hydrazine derivatives with carbonyl precursors in ethanol .
- Properties : Melting point (241–243°C), in vitro antiproliferative activity (unspecified cell lines) .
Coumarin-Acrylamide Hybrids
Example: (Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide
- Structure : Combines coumarin (a lactone-containing aromatic system) with a 3,4-dimethoxybenzamide group.
- Synthesis: 71% yield via refluxing coumarin-acetyl hydrazine with acrylamide derivatives in ethanol .
- Properties : Melting point (219–221°C), characterized by NMR for structural validation .
Furan-Based Derivatives
Example: N-(1-(furan-2-yl)-3-oxo-3-(m-tolylamino)prop-1-en-2-yl)-3,4-dimethoxybenzamide (Compound 3a)
- Structure : Features a furan ring instead of benzofuran, with a prop-1-en-2-yl linker.
- Synthesis: Prepared via oxazolone ring-opening with aromatic amines in ethanol (yield unspecified) .
- Key Difference : The furan ring’s smaller size and lower electron density may reduce metabolic stability compared to benzofuran.
Data Table: Comparative Analysis of Structural and Functional Properties
Key Research Findings
Synthetic Accessibility: Ethanol reflux is a common method for synthesizing benzamide derivatives, yielding 69–71% for hydrazones and coumarin hybrids .
Structural Influence on Activity :
- Chlorophenyl groups (as in Compound 3b) correlate with antiproliferative effects, likely due to enhanced lipophilicity and membrane penetration .
- Coumarin moieties introduce photophysical properties but may increase synthetic complexity compared to benzofuran .
Thermal Stability : Higher melting points in hydrazone derivatives (241–243°C) suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to coumarin hybrids (219–221°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
